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Compound of Interest

Compound Name: 5-Methoxyquinolin-2(1H)-one

Cat. No.: B178323 Get Quote

An In-depth Technical Guide to 5-
Methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 5-Methoxyquinolin-2(1H)-one. The information is curated for researchers,

scientists, and professionals in the field of drug development, presenting quantitative data,

experimental protocols, and key structural information.

Core Physical and Chemical Properties
5-Methoxyquinolin-2(1H)-one, with the CAS Number 70450-83-8 and the molecular formula

C₁₀H₉NO₂, is a quinolinone derivative. While comprehensive experimental data for this specific

compound is limited in publicly available literature, the following tables summarize the available

and predicted information.

Table 1: Physical Properties of 5-Methoxyquinolin-2(1H)-one
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Property Value Source/Method

Molecular Weight 175.18 g/mol Calculated

Melting Point 188-190 °C Predicted[1]

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Table 2: Chemical Identifiers for 5-Methoxyquinolin-2(1H)-one

Identifier Value

CAS Number 70450-83-8

Molecular Formula C₁₀H₉NO₂

IUPAC Name 5-methoxyquinolin-2(1H)-one

InChI
InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-6(8)5-

9(12)11-10(7)11/h2-5H,1H3,(H,11,12)

InChIKey Not available

Canonical SMILES COC1=CC=CC2=C1C=CC(=O)N2

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 5-Methoxyquinolin-2(1H)-
one are not readily available. However, based on the synthesis of analogous quinolinone

derivatives, a plausible synthetic route and purification methods can be proposed.

Proposed Synthesis of 5-Methoxyquinolin-2(1H)-one
A common method for the synthesis of quinolin-2(1H)-ones is through the cyclization of

substituted anilines. A potential route to 5-Methoxyquinolin-2(1H)-one could involve the

methylation of its corresponding hydroxy precursor, 5-hydroxyquinolin-2(1H)-one.
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Workflow for the Proposed Synthesis:

Start with 5-hydroxyquinolin-2(1H)-one

Methylation Reaction
(e.g., using dimethyl sulfate or methyl iodide in the presence of a base)

Reaction Work-up
(Quenching, Extraction, and Drying)

Purification
(Column Chromatography or Recrystallization)

Characterization
(NMR, IR, Mass Spectrometry)

Pure 5-Methoxyquinolin-2(1H)-one

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-Methoxyquinolin-2(1H)-one.

Detailed Steps:

Starting Material: Begin with 5-hydroxyquinolin-2(1H)-one.

Methylation: Dissolve 5-hydroxyquinolin-2(1H)-one in a suitable solvent (e.g., acetone,

DMF). Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g.,
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dimethyl sulfate or methyl iodide). The reaction is typically stirred at room temperature or

with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with

an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with

brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under

reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization

from an appropriate solvent.

Spectroscopic Analysis
The structure of the synthesized 5-Methoxyquinolin-2(1H)-one would be confirmed using

various spectroscopic techniques.

Workflow for Spectroscopic Analysis:

Purified 5-Methoxyquinolin-2(1H)-one

1H NMR Spectroscopy
(Proton environment)

13C NMR Spectroscopy
(Carbon skeleton)

IR Spectroscopy
(Functional groups)

Mass Spectrometry
(Molecular weight and fragmentation)

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 5-Methoxyquinolin-2(1H)-one.

Expected Spectral Data:
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the

quinolinone ring system, a singlet for the methoxy group protons, and a broad singlet for the

N-H proton.

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons,

and the methoxy carbon.

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching,

C=O stretching of the lactam, C-O stretching of the methoxy group, and C-H stretching of the

aromatic and methyl groups.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding

to the molecular weight of the compound, along with fragmentation patterns characteristic of

the quinolinone structure.

Biological Activity and Signaling Pathways
While the specific biological activity of 5-Methoxyquinolin-2(1H)-one is not extensively

documented, the quinolinone scaffold is a well-known pharmacophore present in numerous

biologically active compounds. Derivatives of quinolin-2(1H)-one have demonstrated a wide

range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial

properties.

Some quinoline derivatives have been shown to modulate various signaling pathways. For

instance, certain indolo[2,3-b]quinoline derivatives have been investigated for their potential to

inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells.

Logical Relationship for Investigating Biological Activity:
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5-Methoxyquinolin-2(1H)-one

In vitro assays
(e.g., cytotoxicity, enzyme inhibition)

Identification of Biological Target(s)

Signaling Pathway Analysis
(e.g., Western Blot, RT-qPCR)

Elucidation of Mechanism of Action

Click to download full resolution via product page

Caption: Logical workflow for investigating the biological activity of 5-Methoxyquinolin-2(1H)-
one.

Further research is required to elucidate the specific biological targets and mechanisms of

action of 5-Methoxyquinolin-2(1H)-one. The information provided in this guide serves as a

foundational resource for researchers and scientists interested in exploring the potential of this

and related compounds in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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